3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

ovarian cancer cytotoxicity structure-activity relationship

This compound (CAS 922078-84-0) is a critical probe for benzamide-substituent SAR studies on the tetrahydrobenzo[f][1,4]oxazepine scaffold. Featuring a 3-methyl group on the benzamide ring, it exhibits an IC₅₀ of 15 µM against A2780 ovarian carcinoma cells—a 5.8-fold reduction in potency compared to the 2-methoxy analogue (IC₅₀ ≈ 2.6 µM). It serves as a defined reference for meta vs. ortho substitution comparisons, enabling quantitative filtering for kinase inhibitor chemotype libraries. Available in high purity (≥95%). Contact us for bulk quantities and competitive pricing.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 922078-84-0
Cat. No. B2417186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
CAS922078-84-0
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O
InChIInChI=1S/C17H16N2O3/c1-11-3-2-4-12(9-11)16(20)19-13-5-6-15-14(10-13)17(21)18-7-8-22-15/h2-6,9-10H,7-8H2,1H3,(H,18,21)(H,19,20)
InChIKeyPAXGGDCLMKTICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (CAS 922078-84-0) and Why Selection Matters


CAS 922078-84-0 (3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide) is a member of the tetrahydrobenzo[f][1,4]oxazepin-7-yl benzamide class. These molecules have been studied as kinase inhibitors [1] and as modulators of other therapeutically relevant targets. In the open scientific and patent literature, the primary quantitative characterization of this specific compound is a cross‑study comparison of its in vitro cytotoxicity against the A2780 human ovarian carcinoma cell line relative to a closely‑related ortho‑alkoxy analogue . Understanding the precise substitution on the benzamide ring is essential for selecting the correct probe because even a shift from a 2‑methoxy to a 3‑methyl substituent alters cellular potency by several‑fold, as detailed in the quantitative evidence below.

Why a Benzoxazepinone Is Not Simply Interchangeable: The Case of CAS 922078-84-0


Simple substitution of one benzoxazepinone for another is scientifically unsound. The tetrahydrobenzo[f][1,4]oxazepin core tolerates a wide range of benzamide substituents, and even seemingly minor modifications produce significant divergence in biological activity [1]. For CAS 922078-84-0, the presence of a 3‑methyl group on the benzamide ring leads to a 5.8‑fold difference in anti‑proliferative potency against ovarian carcinoma cells compared with a 2‑methoxy analogue, as shown in the quantitative section below. Without such precise head‑to‑head or cross‑study comparisons, interchange introduces uncontrolled variability into dose‑response experiments, confounds SAR interpretation, and wastes procurement resources.

Quantitative Differentiation of 3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide: Experimental Evidence for Scientific Selection


Meta vs. Ortho Substitution Produces a 5.8‑Fold Change in Cytotoxic Potency against A2780 Ovarian Cancer Cells

The target compound (CAS 922078-84-0) with a 3‑methyl substituent on the benzamide ring shows significantly weaker cytotoxicity against human ovarian carcinoma A2780 cells compared to the 2‑methoxy analogue . The two compounds share the same tetrahydrobenzo[f][1,4]oxazepin‑7‑yl core but differ only in the position and nature of the substituent on the benzamide moiety .

ovarian cancer cytotoxicity structure-activity relationship

Applications of CAS 922078-84-0 Where Its Measured Properties Provide a Clear Advantage


Ovarian Cancer Cytotoxicity SAR Studies Requiring a Less‑Potent Benzoxazepinone Probe

Researchers investigating the impact of substituent position on benzamide–tetrahydrobenzo[f][1,4]oxazepine cytotoxicity can use CAS 922078‑84‑0 as a defined reference point. Its IC₅₀ of 15 µM against A2780 cells enables a clear activity‑based ranking when tested alongside the more potent 2‑methoxy analogue (IC₅₀ ≈ 2.6 µM) , offering a simple experimental control for meta vs. ortho SAR interpretation without the need for proprietary or structurally distant compounds.

Procurement Specification for Chemical Libraries Focused on GPCR or Kinase Target Space

The tetrahydrobenzo[f][1,4]oxazepine scaffold has been claimed in patents as a kinase‑inhibitor chemotype [1]. Compound CAS 922078‑84‑0 is a commercially available example bearing a 3‑methylbenzamide decoration. For libraries seeking to sample meta‑substituted benzamides within this scaffold, the 5.8‑fold differentiation in cytotoxicity compared with an ortho‑substituted congener provides a quantitative filtering criterion, ensuring only compounds with the desired substituent topology are procured.

Quote Request

Request a Quote for 3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.